molecular formula C9H12N2 B1296865 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine CAS No. 6516-89-8

2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine

Cat. No.: B1296865
CAS No.: 6516-89-8
M. Wt: 148.2 g/mol
InChI Key: WFDUOXJKEHADRT-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine is a heterocyclic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The structure of this compound consists of a seven-membered diazepine ring fused with a benzene ring, making it a versatile scaffold for various chemical and biological applications .

Biochemical Analysis

Biochemical Properties

2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound binds to the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to a calming effect on neuronal activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with GABA_A receptors affects cell signaling pathways related to neuronal excitability and neurotransmitter release . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in synaptic transmission and plasticity . Its impact on cellular metabolism includes modulation of energy production and utilization, although detailed studies are needed to elucidate these effects fully.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the GABA_A receptor at a specific site, distinct from the GABA binding site, which enhances the receptor’s response to GABA . This allosteric modulation leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability . Additionally, this compound may inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, further influencing neuronal function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and anticonvulsant properties, while higher doses can lead to sedation and muscle relaxation . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired pharmacological effects . At high doses, this compound may cause toxic or adverse effects, including respiratory depression and impaired motor coordination .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolic processes can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s bioavailability and therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and at the cell membrane, where it interacts with GABA_A receptors and other target proteins . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments and organelles . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine can be achieved through several methods. One common approach involves the intramolecular aza-Wittig reaction of azides derived from 1,2-amino azides and α,β-unsaturated ketones. This reaction leads to the formation of the diazepine ring, which can be further reduced using lithium aluminium hydride to obtain the saturated heterocycle .

Industrial Production Methods: Industrial production of this compound typically involves multicomponent heterocyclization reactions. These reactions are efficient and can be performed under catalyst- and solvent-free conditions, making them environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the diazepine ring to its fully saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminium hydride is frequently used for reduction reactions.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, fully saturated diazepines, and substituted benzodiazepines with various functional groups .

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine has numerous scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine is unique due to its specific structural configuration, which allows for a wide range of chemical modifications and biological activities. Its versatility as a scaffold for drug development and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10-11H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDUOXJKEHADRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341944
Record name 2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6516-89-8
Record name 2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2,4-Dioxo-1,5-bis-cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine was prepared following General Procedure 8-M using the product from Example 8-P, Step A, and (bromomethyl)cyclopropane (Lancaster). Purification was by flash chromatography eluting with EtOAc/hexanes (3:7 gradient to straight EtOAc), then recrystallization from EtOAc/hexanes.
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Synthesis routes and methods II

Procedure details

To an ice cold solution of lithium aluminium hydride (4.68 g, 123 mmol) in dry THF (100 ml), under a nitrogen atmosphere, was added dropwise a solution of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (5.0 g, 30.9 mmol) in dry THF (50 ml). The mixture was allowed to warm to room temperature and then heated at reflux for 2 h. The mixture was then cooled to 0° C. and a solution of aqueous ammonium hydroxide (10 ml) in THF (60 ml) was added dropwise. The resultant suspension was stirred for 1 h and then filtered through a pad of celite. The filtrate was evaporated in vacuo to give a tan solid; yield 4.36 g (95%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine as revealed by crystallography?

A: Crystallographic analysis of a this compound derivative, specifically 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine hemihydrate, has provided valuable insights into its structural characteristics []. The study showed that the diazepine ring within this molecule adopts a chair conformation. Furthermore, the dihedral angle between the benzene ring and the mean plane of the diazepine ring was observed to vary depending on the specific molecule within the asymmetric unit, measuring approximately 21° and 17° []. These structural details contribute to our understanding of the molecule's overall shape and potential interactions.

Q2: What innovative synthetic approaches have been developed for the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepines?

A: Recent research has led to the development of novel isocyanide-based multicomponent reactions (IMCRs) as efficient strategies for the synthesis of this compound derivatives []. These reactions utilize 1,2-diamine compounds and diketene as starting materials, providing a streamlined approach to accessing these valuable compounds with good to excellent yields []. This method offers advantages in terms of regiochemical control and operational simplicity, making it a valuable tool for synthetic chemists.

Q3: Can you elaborate on other synthetic routes explored for the preparation of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepines?

A: Beyond IMCRs, researchers have investigated catalytic approaches for the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepines. One such method utilizes a Cp*Ir catalyst in a hydrogen transfer N-heterocyclization reaction []. This catalytic strategy employs anilino alcohols as starting materials and offers a distinct pathway to access substituted this compound derivatives [].

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